molecular formula C23H21ClN2O4S B3600405 N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide

N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide

Cat. No.: B3600405
M. Wt: 456.9 g/mol
InChI Key: UUZSHIQMSRBBCJ-UHFFFAOYSA-N
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Description

The compound “N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a chloro group, an amino group, a sulfonyl group, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, the chloro group could be involved in substitution reactions, and the amino group could engage in reactions with acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data or studies on this compound, it’s not possible to provide an accurate analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or studies on this compound, it’s not possible to provide accurate information on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be investigated for use in chemical synthesis .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-14-6-4-9-21(15(14)2)26-31(29,30)22-13-18(10-11-20(22)24)23(28)25-19-8-5-7-17(12-19)16(3)27/h4-13,26H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZSHIQMSRBBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
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N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
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N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
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N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
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N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide
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N-(3-acetylphenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide

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